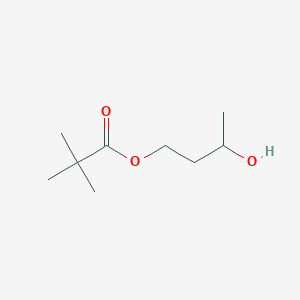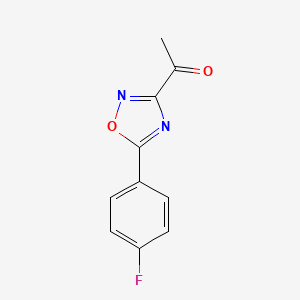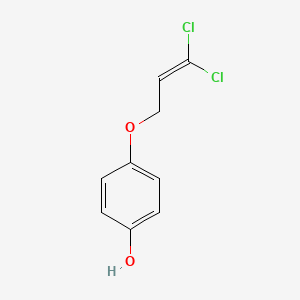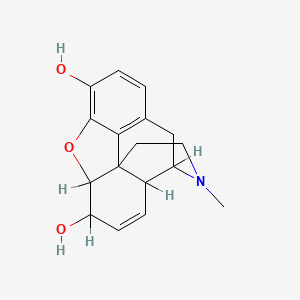
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid is a chemical compound that features a nitro group, a pyrazine ring, and a carboxamido group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can be achieved through a series of chemical reactions. One common method involves the transamidation reaction between pyrazinamide and p-aminobenzoic acid. This reaction typically occurs in the molten state and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 5-amino-2-(pyrazine-2-carboxamido)benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have potential as an active pharmaceutical ingredient due to its structural similarity to known drugs.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazine ring and carboxamido group may also play roles in binding to specific molecular targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-(Pyrazine-2-carboxamido)benzoic acid: Similar structure but lacks the nitro group.
5-Amino-2-(pyrazine-2-carboxamido)benzoic acid: Formed by the reduction of the nitro group in 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, pyrazine ring, and carboxamido group makes this compound a versatile building block for various applications.
特性
分子式 |
C12H8N4O5 |
|---|---|
分子量 |
288.22 g/mol |
IUPAC名 |
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8N4O5/c17-11(10-6-13-3-4-14-10)15-9-2-1-7(16(20)21)5-8(9)12(18)19/h1-6H,(H,15,17)(H,18,19) |
InChIキー |
GZTHETGGBOAUQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

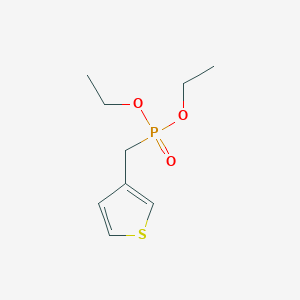
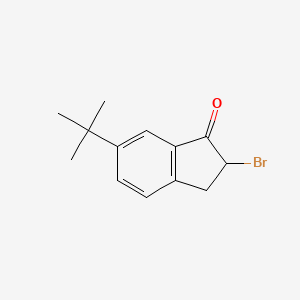
![N-[3,5-dichlorophenyl]-N'-[2-methylpropyl]thiourea](/img/structure/B8681620.png)
![[2,4'-Bipyridine]-5,6-diamine](/img/structure/B8681625.png)
![5-[(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)amino]pentan-1-ol](/img/structure/B8681631.png)
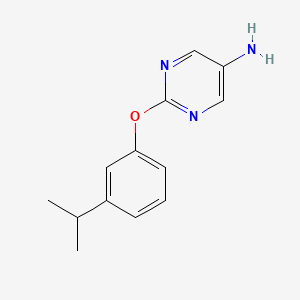
![3-(3-bromo-phenyl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8681635.png)
